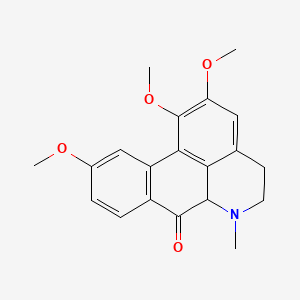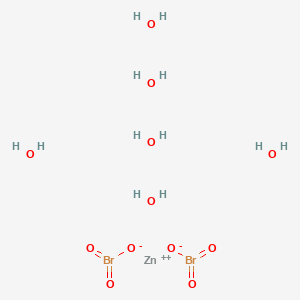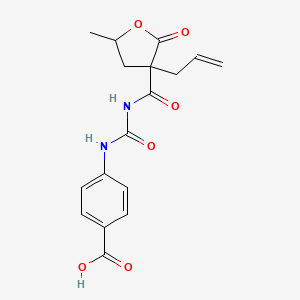![molecular formula C36H40Cl4N6O6Zn B13731046 2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-) CAS No. 38656-58-5](/img/structure/B13731046.png)
2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-) is a complex organic compound with a diazonium group and a tetrachlorozincate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium involves several steps:
Starting Materials: The synthesis begins with 2,5-diethoxyaniline and 4-methylbenzoyl chloride.
Formation of Amide: The 2,5-diethoxyaniline reacts with 4-methylbenzoyl chloride to form 2,5-diethoxy-4-[(4-methylbenzoyl)amino]aniline.
Diazotization: The amide is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Formation of Tetrachlorozincate: Finally, the diazonium salt is reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, potassium hydroxide, and primary amines. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo dyes with various colors and properties.
Reduction Reactions: The corresponding aniline derivative.
Wissenschaftliche Forschungsanwendungen
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Diethoxy-4-[(4-methoxybenzoyl)amino]benzenediazonium
- 2,5-Diethoxy-4-[(4-chlorobenzoyl)amino]benzenediazonium
- 2,5-Diethoxy-4-[(4-nitrobenzoyl)amino]benzenediazonium
Uniqueness
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium is unique due to its specific substituents, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
38656-58-5 |
|---|---|
Molekularformel |
C36H40Cl4N6O6Zn |
Molekulargewicht |
859.9 g/mol |
IUPAC-Name |
2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H19N3O3.4ClH.Zn/c2*1-4-23-16-11-15(21-19)17(24-5-2)10-14(16)20-18(22)13-8-6-12(3)7-9-13;;;;;/h2*6-11H,4-5H2,1-3H3;4*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
YOLXXRRKERAWPO-UHFFFAOYSA-L |
Kanonische SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C)OCC)[N+]#N.CCOC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C)OCC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


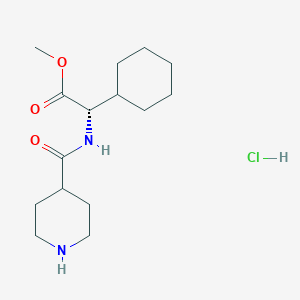
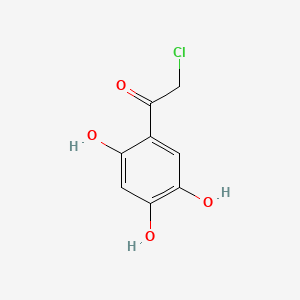
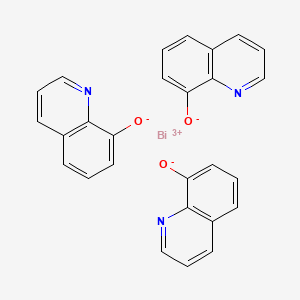

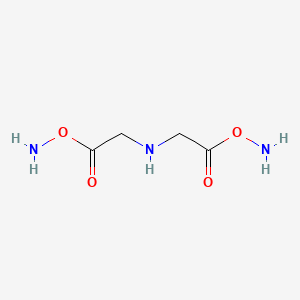
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)


